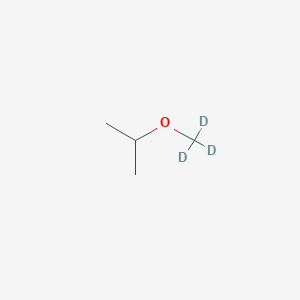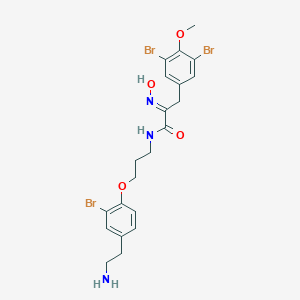
O-Desmethyl Tramadol Hydrochloride
Übersicht
Beschreibung
O-Desmethyltramadol is one of the main metabolites of tramadol, which is widely used clinically and has analgesic activity . It is an alkylbenzene and a ring assembly .
Synthesis Analysis
Tramadol is metabolized to O-Desmethyltramadol (M1) mainly by the cytochrome P450 (CYP) 2D6 enzyme . The mass spectrometer was run in positive ion multiple reaction monitoring mode .
Molecular Structure Analysis
The structure of O-Desmethyltramadol has been optimized with B3LYP method using 6-31G (**) and cc-pVDZ basis sets. The optimized bond length and bond angles are correlated with the X-ray data . The electronic properties HOMO and LUMO energies were measured .
Chemical Reactions Analysis
The electronic properties HOMO and LUMO energies were measured. Natural bond orbital analysis of O-desmethyltramadol hydrochloride has been performed to indicate the presence of intramolecular charge transfer .
Physical And Chemical Properties Analysis
The electronic properties HOMO and LUMO energies were measured. Natural bond orbital analysis of O-desmethyltramadol hydrochloride has been performed to indicate the presence of intramolecular charge transfer .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
O-Desmethyltramadol has been utilized in pharmacokinetic studies to understand the metabolism of tramadol in animals, such as goats. These studies help in determining how the drug is absorbed, distributed, metabolized, and excreted in the body .
Immunological Research
Researchers have used O-Desmethyltramadol to investigate its effects on the cytotoxic functionality of human natural killer cells. This application is crucial for understanding how opioids may influence immune cell functions .
Clinical Toxicology
This compound serves as a standard material in calibrators or controls for various analytical applications, including urine drug testing, pain prescription monitoring, forensic analysis, and clinical toxicology. It is essential for ensuring accurate and reliable test results .
Cancer Pain Management
A validated determination method for tramadol and its desmethylates in human plasma using LC-MS/MS has been developed for pharmacokinetic evaluation in patients with cancer pain. This aids in optimizing pain management strategies for cancer patients .
Neurological Research
In neurological research, gas chromatographic methods using nitrogen-phosphorus detection have been employed to measure tramadol and its O-desmethyl metabolite in plasma and brain tissue of mice and rats. This is significant for studying the drug’s effects on the central nervous system .
Pharmacogenetics
Studies have been conducted to understand the impact of genetic factors, such as cytochrome P450 2D6 (CYP2D6) genotype activity score, on the disposition of tramadol and O-Desmethyltramadol. This research is vital for personalized medicine approaches in pain management .
Wirkmechanismus
Target of Action
O-Desmethyl Tramadol Hydrochloride, also known as Desmetramadol, is an opioid analgesic and the main active metabolite of Tramadol . The primary target of O-Desmethyl Tramadol is the μ-opioid receptor (μOR) . This receptor plays a crucial role in mediating the analgesic effects of opioids.
Mode of Action
O-Desmethyl Tramadol interacts with its primary target, the μ-opioid receptor, by binding to it . This binding is believed to trigger a series of intracellular events that result in analgesia, or pain relief . The affinity of o-desmethyl tramadol for the μor is much weaker than that of morphine .
Biochemical Pathways
The liver metabolizes Tramadol via O-demethylation to form O-Desmethyl Tramadol, a process mediated by the cytochrome P450 pathways , particularly CYP2D6 . This metabolite then binds to the μ-opioid receptors, producing an analgesic effect .
Pharmacokinetics
O-Desmethyl Tramadol is metabolized by the liver enzymes CYP3A4 and CYP2B6 . The elimination half-life of this compound is approximately 6-8 hours . The pharmacokinetics of O-Desmethyl Tramadol can be influenced by the activity level of CYP2D6 . Individuals with a less active form of CYP2D6 may experience reduced analgesic effects from Tramadol .
Result of Action
The molecular and cellular effects of O-Desmethyl Tramadol’s action primarily involve the induction of analgesia, or pain relief . This is achieved through the compound’s interaction with the μ-opioid receptor . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of O-Desmethyl Tramadol. For instance, the activity level of the liver enzyme CYP2D6, which can vary among individuals due to genetic factors, can affect the metabolism of Tramadol and, consequently, the production and action of O-Desmethyl Tramadol . Additionally, the concurrent use of other medications, particularly CNS depressants, can influence the effects of O-Desmethyl Tramadol .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGWVAWLHXDKIX-PBCQUBLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Desmethyl Tramadol Hydrochloride | |
CAS RN |
185453-02-5 | |
| Record name | O-Desmethyl tramadol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185453025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DESMETHYL TRAMADOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL5VDC061E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



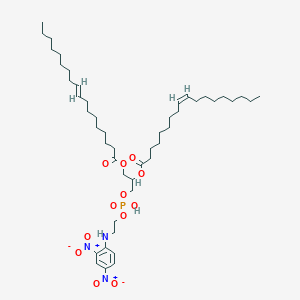

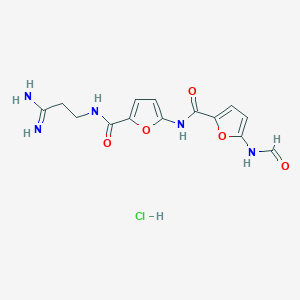
![1-[(1R,2R)-2-acetylcyclopentyl]ethanone](/img/structure/B145433.png)
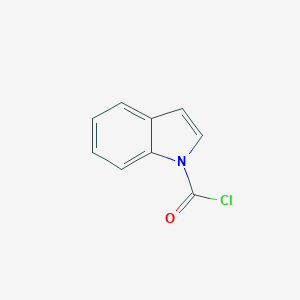
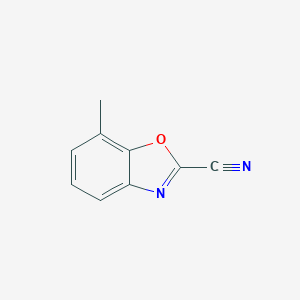
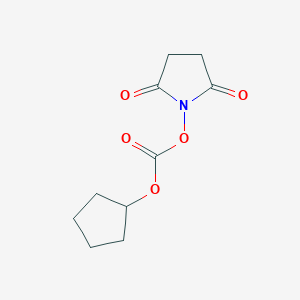
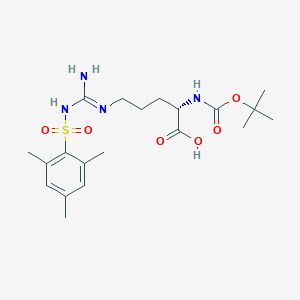
![1-Azabicyclo[3.1.1]heptane-5-carboxamide](/img/structure/B145445.png)

![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)

